Bienvenue dans la boutique en ligne BenchChem!

2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one

PDE4 inhibition Overactive Bladder Azetidinyloxyphenylpyrrolidine

This compound is a differentiated azetidinyloxyphenylpyrrolidine PDE4 inhibitor scaffold, structurally distinct from clinical leads due to its 4-fluorophenoxy moiety and direct N-acylation. Ideal for SAR expansion, PROTAC linker design, and target validation studies. Secure a unique chemical tool for drug discovery research.

Molecular Formula C15H19FN2O2
Molecular Weight 278.327
CAS No. 2309587-54-8
Cat. No. B2774478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one
CAS2309587-54-8
Molecular FormulaC15H19FN2O2
Molecular Weight278.327
Structural Identifiers
SMILESC1CCN(C1)C2CN(C2)C(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C15H19FN2O2/c16-12-3-5-14(6-4-12)20-11-15(19)18-9-13(10-18)17-7-1-2-8-17/h3-6,13H,1-2,7-11H2
InChIKeyMLEQQYQWTIHNNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile of 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one (CAS 2309587-54-8) for Procurement


2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one (CAS 2309587-54-8) is a synthetic organic compound featuring an azetidine ring substituted with a pyrrolidine group and linked via an ethanone bridge to a 4-fluorophenoxy moiety. This structure places it within the broader chemical class of azetidinyloxyphenylpyrrolidine compounds, a family recognized in patent literature for their role as phosphodiesterase 4 (PDE4) inhibitors [1], [2]. Direct, publicly available quantitative performance data or head-to-head comparisons for this specific compound are critically absent from primary sources. Its potential value is therefore inferred from its structural homology to patented PDE4 inhibitors and its utility as a specialized chemical building block.

Specificity Risks in Substituting 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one


While the azetidinyloxyphenylpyrrolidine class is known for PDE4 inhibition, specific modifications to the core structure, such as the substitution of a 4-fluorophenoxy group and the direct N-acylation of the azetidine ring in this compound, differentiate it from the patented clinical leads which feature a pyridinyl-azetidine ether linkage and a hydroxyethyl group [1]. Such variations can profoundly alter target selectivity, potency, and pharmacokinetic profiles, making simple substitution between class members scientifically unsound. The lack of comparative data for this exact compound against its structural analogs means that its unique profile is currently undefined, precluding any assumption of functional equivalence.

Quantitative Differentiation Evidence: A Critical Gap for 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one


Class-Level PDE4B Inhibitory Potency Inferred from Structural Analogs

The compound belongs to a class where specific members have demonstrated potent PDE4B inhibition. For example, Example 2 in the Eli Lilly patent US9266859, a more complex analog, exhibits an IC50 of 0.58 nM at PDE4B [1]. No comparable activity data exists for CAS 2309587-54-8. This datum is provided only to illustrate the potential activity range of the chemical class, not as a direct performance claim.

PDE4 inhibition Overactive Bladder Azetidinyloxyphenylpyrrolidine

Structural Deviation from Optimized Clinical Leads

The compound's structure represents a significant departure from the most optimized PDE4 inhibitors in the azetidinyloxyphenylpyrrolidine class, which typically include a pyridinyl-azetidine ether, a chiral methyl group on the pyrrolidine, and a hydroxyethyl side chain [1]. This specific compound lacks these features, instead possessing a simpler N-acylated azetidine with a terminal pyrrolidine and a 4-fluorophenoxyacetyl group. This structural divergence makes it a valuable tool for probing structure-activity relationships (SAR) that are unexplored in the patent literature.

Medicinal Chemistry Structure-Activity Relationship Chemical Probes

Lack of Documented In Vivo Efficacy Creates a Research Opportunity

In contrast to select patented analogs which have demonstrated in vivo efficacy in animal models of overactive bladder (e.g., significant dose-dependent reduction in urinary frequency when combined with tadalafil) [1], no in vivo data exists for this compound. While this is a major gap for development, it also means the compound's in vivo pharmacological fingerprint is undefined, representing a novel research asset devoid of any prior failure risk.

Drug Discovery In Vivo Pharmacology Unmet Need

Primary Research and Procurement Scenarios for 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one


Novel Structure-Activity Relationship (SAR) Studies in PDE4 Inhibition

This compound represents a clearly distinct chemical scaffold within the PDE4 inhibitor family. Research teams aiming to expand the SAR landscape beyond Eli Lilly's patented space would benefit from exploring how the simplified N-acylated azetidine core and 4-fluorophenoxy group influence target engagement, selectivity, and cellular activity compared to the established leads [1].

Protacs or Bifunctional Degrader Linker Chemistry

The molecule's structure, with a terminal pyrrolidine group and an ethanone linker to a 4-fluorophenoxy moiety, makes it a suitable candidate as a linker or a ligand in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules. The 4-fluorophenoxy group could serve as a binding element for an E3 ligase or a target protein, warranting its procurement for targeted protein degradation research programs [1].

Chemical Biology Tool for PDE4 Functional Studies

Given the class-level inference of PDE4 inhibition, this compound can be used as a chemical biology tool to probe the role of PDE4 in cellular models. Its distinct structure from clinical candidates allows for comparative studies where differential effects can be attributed to structural variations, aiding in target validation studies [1].

Quote Request

Request a Quote for 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.